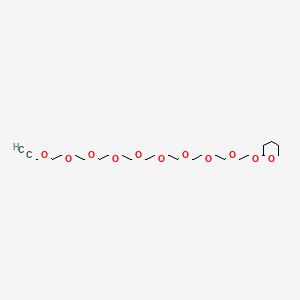
Propargyl-PEG9-THP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propargyl-PEG9-THP: is a heterobifunctional polyethylene glycol (PEG) linker containing a propargyl group and a tetrahydropyranyl (THP) group. This compound is primarily used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation. The propargyl group can react with azide groups in various biomolecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it a valuable tool in chemical biology and medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: Propargyl-PEG9-THP is synthesized through a series of chemical reactions involving the attachment of a propargyl group to a PEG chain, followed by the introduction of a THP group. The synthesis typically involves the following steps:
PEGylation: The PEG chain is activated and functionalized with a propargyl group.
THP Protection: The terminal hydroxyl group of the PEG chain is protected with a THP group to prevent unwanted side reactions
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
化学反応の分析
Types of Reactions: Propargyl-PEG9-THP primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the formation of a triazole ring by reacting the propargyl group with an azide group in the presence of a copper catalyst .
Common Reagents and Conditions:
Reagents: Azide-containing biomolecules, copper(I) catalysts (e.g., copper sulfate and sodium ascorbate).
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products: The major product of the CuAAC reaction involving this compound is a triazole-linked conjugate, which can be used for various bioconjugation applications .
科学的研究の応用
Chemistry: Propargyl-PEG9-THP is widely used in the synthesis of complex molecules and polymers. Its ability to undergo click chemistry makes it a valuable tool for creating well-defined macromolecular structures .
Biology: In biological research, this compound is used for labeling and tracking biomolecules. It enables the attachment of fluorescent probes, drugs, or other functional groups to proteins, nucleic acids, and other biomolecules .
Medicine: this compound is used in the development of targeted drug delivery systems. By conjugating drugs to PEG chains, researchers can improve the solubility, stability, and bioavailability of therapeutic agents .
Industry: In industrial applications, this compound is used in the production of advanced materials, such as hydrogels and nanomaterials. Its ability to form stable linkages makes it suitable for creating durable and functional materials .
作用機序
Mechanism: The primary mechanism of action of Propargyl-PEG9-THP involves its participation in CuAAC reactions. The propargyl group reacts with azide groups to form a stable triazole linkage. This reaction is highly specific and efficient, making it ideal for bioconjugation .
Molecular Targets and Pathways: The molecular targets of this compound are typically azide-containing biomolecules. The CuAAC reaction facilitates the formation of covalent bonds between the PEG linker and the target molecule, enabling the creation of conjugates with desired properties .
類似化合物との比較
Propargyl-PEG4-THP: Similar to Propargyl-PEG9-THP but with a shorter PEG chain, resulting in different solubility and reactivity properties.
Propargyl-PEG12-THP: Contains a longer PEG chain, which can affect the flexibility and spacing of the conjugated molecules.
Azido-PEG9-THP: Contains an azide group instead of a propargyl group, allowing it to participate in the inverse click chemistry reaction with alkynes.
Uniqueness: this compound is unique due to its balanced PEG chain length, which provides optimal solubility and reactivity for a wide range of applications. Its ability to undergo CuAAC reactions with high efficiency makes it a versatile tool in various fields of research and industry .
特性
分子式 |
C26H48O11 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC名 |
2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C26H48O11/c1-2-6-27-8-9-28-10-11-29-12-13-30-14-15-31-16-17-32-18-19-33-20-21-34-22-23-35-24-25-37-26-5-3-4-7-36-26/h1,26H,3-25H2 |
InChIキー |
ROBNGOOQLKTXKS-UHFFFAOYSA-N |
正規SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


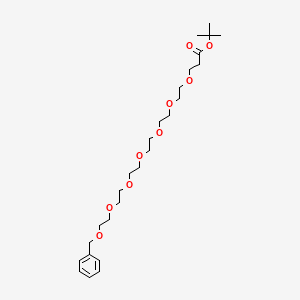
![(2-{2-[2-(5-{2-Oxo-hexahydrothieno[3,4-d]imidazol-4-yl}pentanamido)ethoxy]ethoxy}ethoxy)acetic acid](/img/structure/B11928906.png)
![4-[[2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B11928913.png)

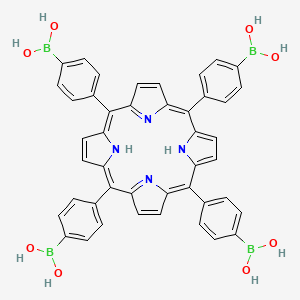
![4-[3,5-bis(4-carboxyphenyl)-4-prop-2-ynoxyphenyl]benzoic acid](/img/structure/B11928924.png)
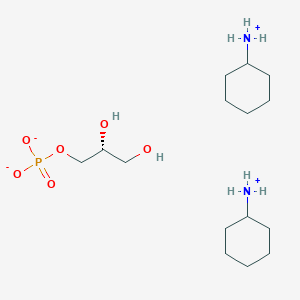
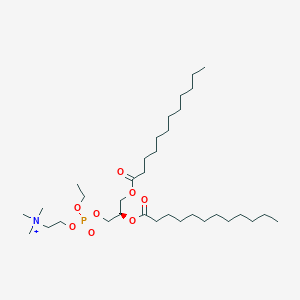
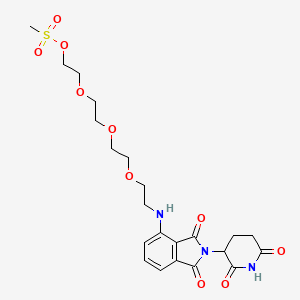
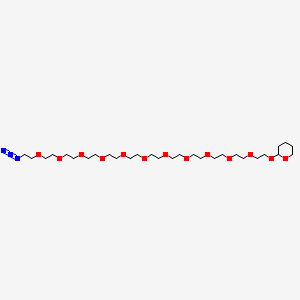
![(1R,2R,5R,6R,9R,12R,13S,16R)-N,N,6,7,13-pentamethyl-7-azapentacyclo[10.8.0.02,9.05,9.013,18]icos-18-en-16-amine](/img/structure/B11928967.png)

![1-[(2S,3R)-3-hexyl-4-oxooxetan-2-yl]heptan-2-yl (2S)-2-formamido-3-methylbutanoate](/img/structure/B11928980.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B11928990.png)
